2-Fluoro-5-methylbenzonitrile
Overview
Description
2-Fluoro-5-methylbenzonitrile is a phenolic cyanide derivative with the molecular formula C8H6FN and a molecular weight of 135.14 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzonitrile core. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluoro-5-nitrobenzonitrile with a suitable reducing agent to replace the nitro group with a methyl group. Another method involves the direct fluorination of 5-methylbenzonitrile using a fluorinating agent such as Selectfluor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Substitution: 2-Methoxy-5-methylbenzonitrile.
Reduction: 2-Fluoro-5-methylbenzylamine.
Oxidation: 2-Fluoro-5-methylbenzoic acid.
Scientific Research Applications
2-Fluoro-5-methylbenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
- 2-Fluoro-4-methylbenzonitrile
- 2-Fluoro-6-methylbenzonitrile
- 3-Fluoro-5-methylbenzonitrile
Comparison: 2-Fluoro-5-methylbenzonitrile is unique due to the specific positioning of the fluorine and methyl groups on the benzonitrile core. This positioning can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity .
Properties
IUPAC Name |
2-fluoro-5-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAOLVNGLTWICC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379111 | |
Record name | 2-Fluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64113-84-4 | |
Record name | 2-Fluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using computational methods like DFT in conjunction with experimental spectroscopic data for understanding the properties of 2-Fluoro-5-methylbenzonitrile?
A: Combining experimental vibrational spectroscopy (FT-IR and FT-Raman) with computational methods like Density Functional Theory (DFT) provides a powerful approach to study the structural and vibrational characteristics of this compound []. DFT calculations allow us to predict theoretical vibrational frequencies and compare them with experimental results. The close agreement between the observed and calculated wavenumbers using the B3LYP method with the 6-311++G(d,p) basis set validates the accuracy of the chosen computational method and provides confidence in the assignments of vibrational modes []. This combined approach enables a comprehensive understanding of the molecule's structure-property relationships.
Q2: How does the choice of basis set in DFT calculations influence the accuracy of predicted vibrational frequencies for this compound?
A: The research paper explored the impact of different basis sets (6-311++G(d,p), cc-pvdz, Aug-cc-pvdz) on the accuracy of predicted vibrational frequencies for this compound using the B3LYP method []. The study found that the 6-311++G(d,p) basis set provided the best agreement between experimental and calculated wavenumbers, indicating its suitability for studying this molecule. This highlights the importance of selecting an appropriate basis set for accurate vibrational frequency calculations and emphasizes that the optimal choice may vary depending on the specific molecule under investigation.
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